![molecular formula C18H14Cl2N2O2 B12527787 2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) CAS No. 863288-28-2](/img/structure/B12527787.png)
2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) is an organic compound with a complex structure that includes two chloroaniline groups connected by a phenylenebis(oxy) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) typically involves the reaction of 5-chloroaniline with a phenylenebis(oxy) compound under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process would include steps such as purification and crystallization to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions may convert the nitro groups to amines.
Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) exerts its effects involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the context of its use.
Vergleich Mit ähnlichen Verbindungen
- 2,2’-[1,3-Phenylenebis(oxy)]bis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2’-dioxide
- 2,2’-[1,3-Phenylenebis(oxy)]bis(5-nitro-1,3,2-dioxaphosphinane) 2,2’-dioxide
Comparison: Compared to similar compounds, 2,2’-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline) is unique due to the presence of chloroaniline groups, which can significantly influence its reactivity and potential applications. The chloro groups can participate in various chemical reactions, making the compound versatile for different research and industrial purposes.
Eigenschaften
CAS-Nummer |
863288-28-2 |
|---|---|
Molekularformel |
C18H14Cl2N2O2 |
Molekulargewicht |
361.2 g/mol |
IUPAC-Name |
2-[3-(2-amino-4-chlorophenoxy)phenoxy]-5-chloroaniline |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-11-4-6-17(15(21)8-11)23-13-2-1-3-14(10-13)24-18-7-5-12(20)9-16(18)22/h1-10H,21-22H2 |
InChI-Schlüssel |
RXDXBYFYXALUME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)N)OC3=C(C=C(C=C3)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


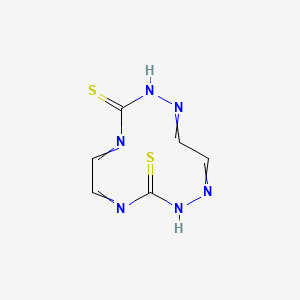
![1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-](/img/structure/B12527714.png)
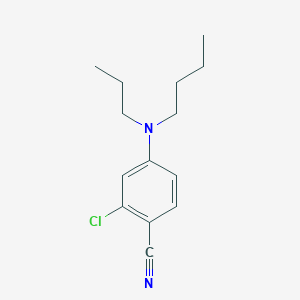
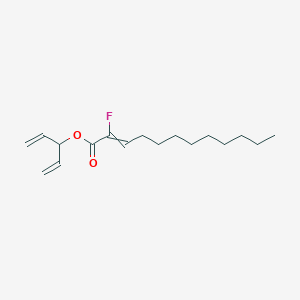
![N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide](/img/structure/B12527742.png)

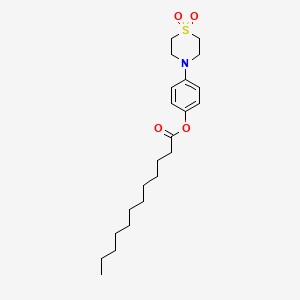
![1H-Benzimidazole, 2-(3-phenoxyphenyl)-1-[2-(1-piperidinyl)ethyl]-](/img/structure/B12527754.png)
![[1,2-Phenylenebis(methylene)]bis(diethylphosphane)](/img/structure/B12527755.png)

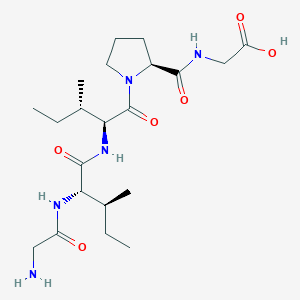
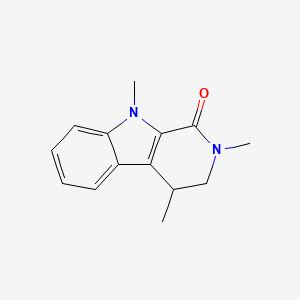
![Silane, [1,4-phenylenebis(2,1-ethynediyl-2,1-phenylene)]bis[dimethyl-](/img/structure/B12527784.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
